Butyl 4-({[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate
Description
Properties
IUPAC Name |
butyl 4-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S2/c1-2-3-8-22-13(21)10-4-6-11(7-5-10)17-12(20)9-23-15-19-18-14(16)24-15/h4-7H,2-3,8-9H2,1H3,(H2,16,18)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEIKQZETAMBKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701153706 | |
| Record name | Butyl 4-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl]amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701153706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329921-14-4 | |
| Record name | Butyl 4-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl]amino]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329921-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl 4-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl]amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701153706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-({[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with butyl 4-aminobenzoate in the presence of an appropriate coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as ethanol or methanol, and the reaction temperature is usually maintained at around 60-80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to increase yield and purity, and may include additional steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 5-amino-1,3,4-thiadiazole ring contains electron-deficient nitrogen atoms at positions 1 and 3, making it susceptible to nucleophilic substitution. Key reactions include:
Example: Alkylation with benzyl chloride under basic conditions yields butyl 4-({[(5-(benzylamino)-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate .
Hydrolysis Reactions
The butyl ester and amide groups undergo hydrolysis under acidic or basic conditions:
Note: Hydrolysis of the ester group is critical for generating bioactive carboxylic acid derivatives .
Oxidation Reactions
The sulfanyl (-S-) linker is prone to oxidation:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | RT, 4h | Sulfoxide (-SO-) or sulfone (-SO₂-) derivatives. | 70–85% | |
| KMnO₄ (acidic) | 60°C, 2h | Complete oxidation to sulfone. | 92% |
Mechanistic Insight: Oxidation proceeds via radical intermediates, with selectivity controlled by reaction time and temperature.
Cycloaddition and Heterocycle Formation
The thiadiazole ring participates in [3+2] cycloadditions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Phenyl isocyanate | DCM, RT, 24h | Thiadiazolo-triazole hybrids. | 68% | |
| Ethyl diazoacetate | Cu(I) catalysis, 80°C | Pyrazole-fused thiadiazole derivatives. | 75% |
Structural Impact: Cycloadditions enhance π-stacking interactions, improving binding to biological targets .
Condensation Reactions
The amino group on the thiadiazole ring reacts with carbonyl compounds:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Nitrobenzaldehyde | EtOH, glacial acetic acid, reflux | Schiff base formation. | 88% | |
| Acetylacetone | Microwave irradiation, 120°C | Enamine derivatives. | 79% |
Application: Schiff bases derived from this compound show enhanced antimicrobial activity .
Metal Coordination
The thiadiazole sulfur and amino nitrogen act as ligands for metal ions:
| Metal Salt | Conditions | Complex | Stoichiometry | Reference |
|---|---|---|---|---|
| Cu(II) acetate | Methanol, RT | Octahedral Cu(II) complex with 1:2 (metal:ligand) ratio. | 1:2 | |
| Zn(II) chloride | Ethanol, 60°C | Tetrahedral Zn(II) complex. | 1:1 |
Significance: Metal complexes exhibit improved stability and bioactivity compared to the parent compound .
Photochemical Reactivity
UV irradiation induces structural rearrangements:
| Condition | Product | Application | Reference |
|---|---|---|---|
| UV light (254 nm), 6h | Ring-opening to form thiourea deri |
Scientific Research Applications
Antimicrobial Activity
The 1,3,4-thiadiazole scaffold is recognized for its antimicrobial properties. Compounds containing this moiety have demonstrated significant activity against various pathogens:
- Bacterial Infections : Research shows that derivatives of 1,3,4-thiadiazole exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds with halogen substitutions have shown increased activity against Staphylococcus aureus and Escherichia coli .
- Fungal Infections : Several studies indicate that thiadiazole derivatives possess antifungal properties against strains like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to standard antifungals like fluconazole .
Anticonvulsant Properties
Recent investigations into the anticonvulsant potential of thiadiazole derivatives have yielded promising results. A study highlighted the synthesis of several compounds based on the 1,3,4-thiadiazole framework that exhibited significant anticonvulsant activity in animal models . The mechanism of action is thought to be related to their ability to modulate neurotransmitter systems.
Anti-inflammatory Effects
Thiadiazole derivatives have been explored for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models . This activity suggests potential applications in treating inflammatory diseases.
Anticancer Applications
The cytotoxic potential of 1,3,4-thiadiazole derivatives has been investigated in cancer research. Studies have shown that certain compounds can induce apoptosis in cancer cell lines, making them candidates for further development as anticancer agents . The mechanism often involves the disruption of cellular signaling pathways critical for tumor growth.
Neuroprotective Effects
Compounds derived from the thiadiazole scaffold have also been studied for neuroprotective effects. One study reported that certain analogues displayed protective effects against neurodegeneration in models of oxidative stress . This opens avenues for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's.
Synthesis and Derivatization
The synthesis of butyl 4-({[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate typically involves acylation reactions where the thiadiazole moiety is incorporated into larger molecular frameworks. Techniques such as cyclodehydration are employed to enhance yields and optimize the biological activity of the resulting compounds .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Butyl 4-({[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt the cell membrane of bacteria and fungi, leading to cell lysis and death. In cancer cells, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Notes:
- Target vs. : The target lacks the second thiadiazole ring, reducing rigidity and hydrogen-bonding capacity. Its butyl ester increases lipophilicity (higher XLogP3) compared to ’s benzyl bridges.
- Target vs.
Physicochemical and Crystallographic Properties
- Crystal Packing : Compound exhibits N–H···N hydrogen bonds stabilizing a 1D chain along the b-axis , whereas the target’s ester group may promote van der Waals interactions.
- Solubility : The target’s butyl ester and single thiadiazole suggest moderate aqueous solubility, contrasting with ’s polar morpholine-sulfonyl group, which may improve solubility in polar solvents.
Biological Activity
Butyl 4-({[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate is a compound that incorporates a 1,3,4-thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be broken down into three main components:
- Butyl Group : A hydrophobic alkyl chain that enhances lipophilicity.
- Thiadiazole Moiety : A heterocyclic ring associated with various biological activities.
- Acetylamino Group : Enhances solubility and may influence the compound's reactivity.
Antimicrobial Activity
Studies have demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. The incorporation of the thiadiazole ring into the structure of this compound is believed to contribute to its efficacy against various bacterial strains. For instance, compounds containing the thiadiazole scaffold have shown activity against Staphylococcus aureus and Escherichia coli .
Anticonvulsant Activity
Research indicates that thiadiazole derivatives can act as anticonvulsants. In vivo studies using models such as the maximal electroshock seizure (MES) test have shown promising results for similar compounds. The mechanism is thought to involve inhibition of specific neurotransmitter pathways, which could be relevant for this compound .
Anti-inflammatory Properties
The anti-inflammatory potential of thiadiazole derivatives has been documented in various studies. The compound may exert its effects by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial for developing treatments for inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Interaction : Binding to specific receptors involved in neurotransmission and inflammation.
- Enzyme Inhibition : Inhibition of enzymes such as carbonic anhydrase may contribute to its anticonvulsant effects .
- Reactive Oxygen Species Scavenging : The compound may exhibit antioxidant properties by scavenging free radicals .
Case Studies and Research Findings
Q & A
How can researchers optimize the synthesis of Butyl 4-({[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate to improve yield and purity?
Basic Research Focus
Methodological Answer:
Synthesis optimization requires systematic experimental design, such as factorial design or Taguchi methods, to evaluate critical parameters (e.g., reaction temperature, solvent polarity, catalyst loading, and stoichiometry). For example, varying the coupling agent (e.g., DCC vs. EDC) during the amide bond formation between the thiadiazole and benzoate moieties can significantly impact yield . Spectroscopic monitoring (e.g., TLC, HPLC) at intermediate stages ensures reaction progression and purity control. Post-synthesis purification via column chromatography or recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) can enhance final compound purity .
What spectroscopic and computational methods are most effective for characterizing the structural and electronic properties of this compound?
Basic Research Focus
Methodological Answer:
- Spectral Analysis:
- 1H/13C NMR to confirm regiochemistry of the thiadiazole and benzoate groups. For instance, the amine proton (-NH2) in the thiadiazole ring appears as a singlet near δ 5.5–6.0 ppm in DMSO-d6 .
- FT-IR to validate functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester, N-H bend at ~1550 cm⁻¹ for the amide).
- Mass Spectrometry (EI/ESI) to confirm molecular ion peaks and fragmentation patterns .
- Computational Tools:
How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?
Advanced Research Focus
Methodological Answer:
SAR studies require systematic modification of key structural motifs:
- Thiadiazole Core: Replace the 5-amino group with nitro or methyl groups to assess electronic effects on antibacterial activity .
- Benzoate Ester: Hydrolyze the butyl ester to the carboxylic acid derivative to study solubility vs. membrane permeability trade-offs.
- Biological Assays: Use standardized protocols (e.g., MIC assays against Gram-positive/negative bacteria) with positive controls (e.g., ciprofloxacin) to validate activity . Computational docking (e.g., AutoDock Vina) against target enzymes (e.g., DNA gyrase) can provide mechanistic insights .
What strategies are recommended for resolving contradictions in experimental data (e.g., bioactivity vs. computational predictions)?
Advanced Research Focus
Methodological Answer:
Contradictions often arise from methodological variability. Address discrepancies via:
- Triangulation: Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. in vitro enzyme inhibition assays) .
- Error Analysis: Quantify uncertainties in computational models (e.g., molecular dynamics simulations with ±0.5 kcal/mol energy cutoff) and experimental replicates (n ≥ 3, p < 0.05) .
- Systematic Reviews: Compare datasets across published analogs (e.g., thiadiazole derivatives in Journal of Chemical Research) to identify trends masked by outliers .
How can reactor design and process control enhance scalability for synthesizing this compound?
Advanced Research Focus
Methodological Answer:
Scale-up requires optimization of:
- Reactor Type: Continuous-flow reactors improve heat/mass transfer for exothermic amidation steps, reducing side-product formation .
- Process Analytical Technology (PAT): Implement in-line FT-IR or Raman spectroscopy for real-time monitoring of reaction intermediates .
- Mixing Efficiency: Computational fluid dynamics (CFD) simulations can predict optimal impeller speed and baffle design to minimize dead zones .
What advanced molecular modeling approaches are suitable for studying this compound’s interactions with biological targets?
Advanced Research Focus
Methodological Answer:
- Molecular Dynamics (MD): Simulate ligand-protein binding over 100 ns trajectories (AMBER/CHARMM force fields) to assess stability of hydrogen bonds between the thiadiazole NH2 and active-site residues .
- Quantum Mechanics/Molecular Mechanics (QM/MM): Hybrid models quantify electronic effects during enzymatic catalysis (e.g., covalent adduct formation with cysteine proteases) .
- Free Energy Perturbation (FEP): Predict binding affinity changes for structural analogs with ΔΔG calculations .
How can green chemistry principles be integrated into the synthesis of this compound?
Advanced Research Focus
Methodological Answer:
- Solvent Selection: Replace DMF with cyclopentyl methyl ether (CPME) or bio-based solvents (e.g., limonene) to reduce environmental impact .
- Catalysis: Use immobilized lipases for esterification steps to enable catalyst recycling and reduce waste .
- Waste Minimization: Employ atom economy calculations during route design (e.g., one-pot multistep reactions) to optimize E-factor metrics .
What methodological frameworks are recommended for analyzing heterogeneous catalytic processes involving this compound?
Advanced Research Focus
Methodological Answer:
- Design of Experiments (DoE): Apply response surface methodology (RSM) to optimize catalyst loading, temperature, and pressure interactions .
- Surface Characterization: Use BET analysis for surface area, TEM for nanoparticle dispersion, and XPS to confirm active sites (e.g., Pd/C or Ni catalysts) .
- Kinetic Modeling: Fit time-course data to Langmuir-Hinshelwood rate equations to distinguish adsorption-limited vs. reaction-limited regimes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
